

Spectroscopic Analysis of Ethyl 4-pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-pentenoate

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This technical guide provides an in-depth overview of the key spectroscopic data for **ethyl 4-pentenoate** (CAS No. 1968-40-7), a valuable building block in organic synthesis. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Ethyl 4-pentenoate** is C₇H₁₂O₂, and its molecular weight is 128.17 g/mol. [1][2][3][4][5][6] The spectroscopic data presented below provides confirmation of its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------|
| 5.89 - 5.71 | m | 1H | H-4 |
| 5.06 - 4.95 | m | 2H | H-5 |
| 4.12 | q | 2H | H-7 |
| 2.41 - 2.30 | m | 4H | H-2, H-3 |
| 1.25 | t | 3H | H-8 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Data[1][2][7][8]

| Chemical Shift (ppm) | Carbon Assignment |
|----------------------|--------------------------|
| 172.9 | C-1 (C=O) |
| 136.9 | C-4 (=CH) |
| 115.3 | C-5 (=CH ₂) |
| 60.3 | C-7 (O-CH ₂) |
| 33.7 | C-2 (CH ₂) |
| 29.3 | C-3 (CH ₂) |
| 14.2 | C-8 (CH ₃) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| 3078 | Medium | =C-H stretch (alkene) |
| 2982, 2938 | Medium | C-H stretch (alkane) |
| 1739 | Strong | C=O stretch (ester) |
| 1643 | Medium | C=C stretch (alkene) |
| 1175 | Strong | C-O stretch (ester) |
| 995, 916 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS) Data[5]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|----------------------------------------------------|
| 128 | 5 | [M] ⁺ (Molecular Ion) |
| 100 | 15 | [M - C ₂ H ₄] ⁺ |
| 88 | 100 | [M - C ₃ H ₄] ⁺ |
| 83 | 20 | [M - OC ₂ H ₅] ⁺ |
| 55 | 60 | [C ₄ H ₇] ⁺ |
| 41 | 85 | [C ₃ H ₅] ⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-20 mg of **ethyl 4-pentenoate**.[\[7\]](#)[\[8\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[\[7\]](#)[\[9\]](#)

- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.^[7]
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.^{[8][9][10]}
- The final solution height in the NMR tube should be approximately 4-5 cm.^{[7][8]}
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.^[7]
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.^[7]
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).^[7]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **ethyl 4-pentenoate** onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).^[11]
- Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid sample between the plates.

Data Acquisition:

- Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum.
- The final spectrum is a result of the sample spectrum ratioed against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

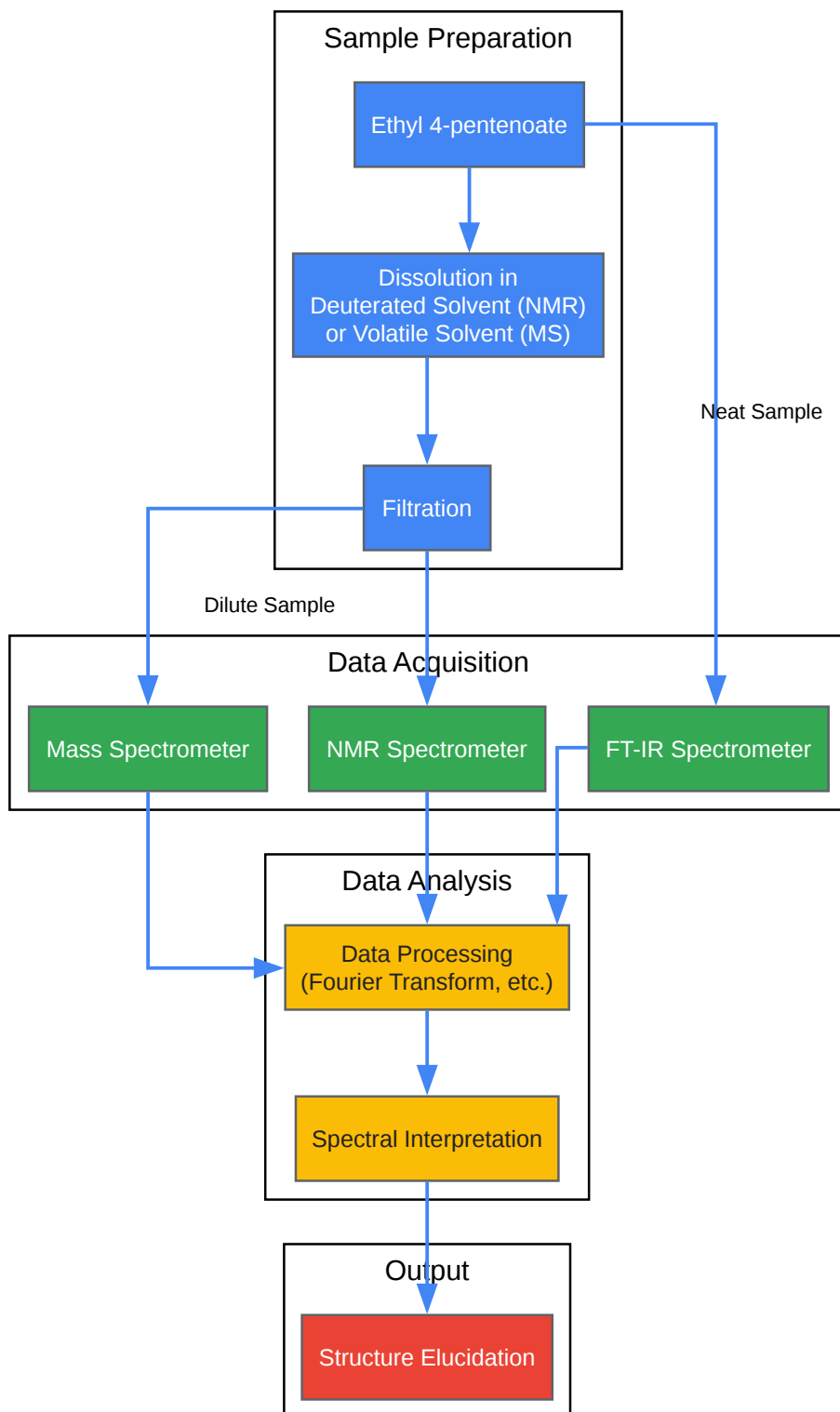
- For direct injection, a small amount of the neat liquid can be introduced into the instrument.
- For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution of **ethyl 4-pentenoate** in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL, which can be further diluted.[\[16\]](#)

Data Acquisition (GC-MS with EI):

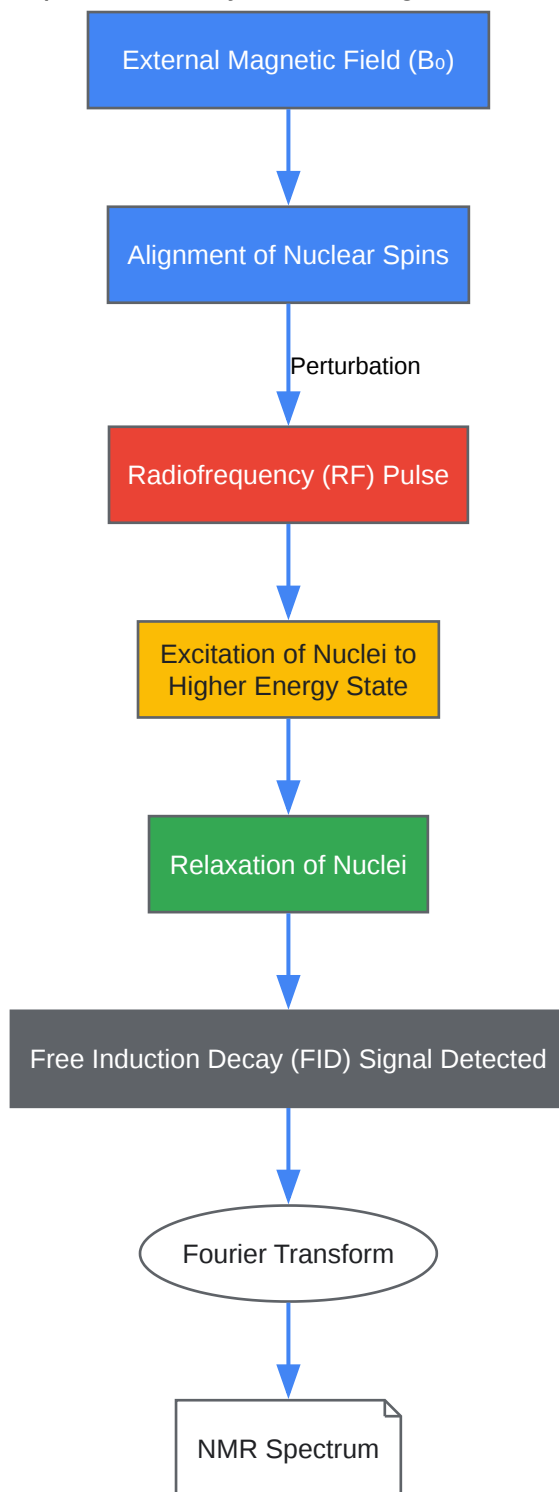
- Inject the prepared sample into the GC inlet.
- The sample is vaporized and separated on the GC column.
- The separated components elute from the column and enter the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis



Conceptual Pathway of NMR Signal Generation

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